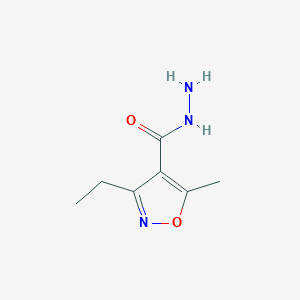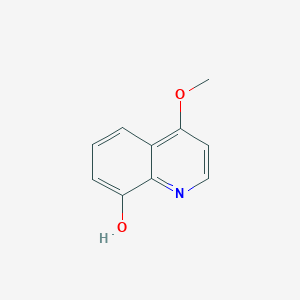
4-Methoxyquinolin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxyquinolin-8-ol is a derivative of quinoline, a heterocyclic aromatic organic compound It is characterized by the presence of a methoxy group (-OCH₃) at the 4th position and a hydroxyl group (-OH) at the 8th position on the quinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxyquinolin-8-ol typically involves the reaction of aniline derivatives with aldehydes under specific conditions. One common method involves the use of transition-metal catalysts to facilitate the formation of the quinoline scaffold . For instance, the reaction of aniline with an aldehyde in the presence of a catalyst such as palladium or copper can yield the desired quinoline derivative .
Industrial Production Methods
Industrial production of this compound often employs green and sustainable methods. These methods include microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These approaches not only enhance the efficiency of the synthesis but also reduce the environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methoxyquinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
4-Methoxyquinolin-8-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It has potential therapeutic applications, including anticancer and antimalarial activities.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxyquinolin-8-ol involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . The compound’s antimicrobial properties are attributed to its ability to interfere with the synthesis of nucleic acids and proteins in microorganisms .
Comparison with Similar Compounds
Similar Compounds
Quinolin-8-ol: Lacks the methoxy group at the 4th position.
4-Hydroxyquinoline: Has a hydroxyl group at the 4th position instead of a methoxy group.
8-Methoxyquinoline: Lacks the hydroxyl group at the 8th position.
Uniqueness
4-Methoxyquinolin-8-ol is unique due to the presence of both methoxy and hydroxyl groups on the quinoline ring. This dual functionality enhances its reactivity and broadens its range of applications compared to similar compounds .
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
4-methoxyquinolin-8-ol |
InChI |
InChI=1S/C10H9NO2/c1-13-9-5-6-11-10-7(9)3-2-4-8(10)12/h2-6,12H,1H3 |
InChI Key |
VIISVSDGAZCUOU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=CC=C(C2=NC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



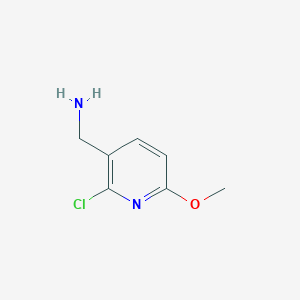
![N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide](/img/structure/B11913065.png)
![2,7-Dimethylpyrrolo[1,2-a]pyrimidine-6-carbaldehyde](/img/structure/B11913069.png)
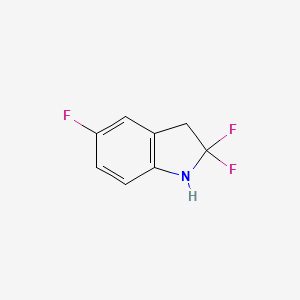
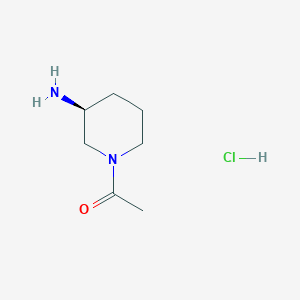
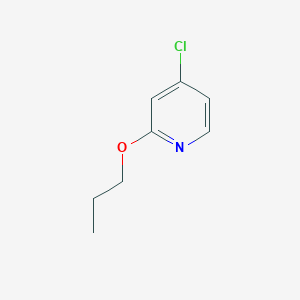
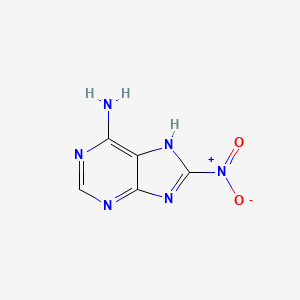



![2-(7-Methylimidazo[1,2-a]pyridin-3-yl)acetonitrile](/img/structure/B11913131.png)

